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Compound of Interest

Compound Name: Cyclononene

Cat. No.: B11951088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis and

relative stability of cis- and trans-cyclononene isomers. Cyclononene, a nine-membered

cycloalkene, presents a fascinating case study in the interplay of ring strain, torsional strain,

and transannular interactions that govern the three-dimensional structure and energetic

landscape of medium-sized rings. Understanding these conformational preferences is crucial

for professionals in drug development and chemical research, as molecular geometry directly

influences reactivity and biological activity.

Introduction to Cyclononene Isomers
Cyclononene exists as two geometric isomers: cis-cyclononene and trans-cyclononene. In

cycloalkenes with rings smaller than eleven carbon atoms, the cis isomer is generally more

stable than the trans isomer. This is due to the significant ring strain introduced by the

geometry of the trans double bond within a medium-sized ring. For cyclononene, the trans

isomer is less stable than the cis isomer by approximately 12.2 kJ/mol (about 2.9 kcal/mol).

This energetic difference dictates the relative populations of the two isomers at equilibrium.

Conformational Analysis of cis-Cyclononene
The conformational flexibility of cis-cyclononene has been extensively studied using a

combination of dynamic nuclear magnetic resonance (NMR) spectroscopy and computational
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methods, such as molecular mechanics (MM3) and ab initio calculations. These studies have

revealed a complex potential energy surface with multiple low-energy conformations.

At low temperatures, the conformational exchange of cis-cyclononene slows sufficiently to

allow for the observation of distinct conformers by 13C NMR. At -189.3 °C, the spectrum

indicates the presence of two primary conformations. The major conformation, accounting for

approximately 66% of the population, possesses C1 symmetry. The minor conformation also

has C1 symmetry, though it is only slightly distorted from a Cs symmetrical form.[1][2][3]

Quantitative Conformational Data for cis-Cyclononene
Computational studies have provided valuable insights into the relative energies and

populations of various cis-cyclononene conformers. The tables below summarize the findings

from Molecular Mechanics (MM3) and ab initio (Hartree-Fock/6-311G*) calculations.

Table 1: Calculated Relative Energies and Populations of cis-Cyclononene Conformers (MM3)

[2]

Conforme
r

Symmetr
y

Relative
Strain
Energy
(kcal/mol)

Relative
Free
Energy at
25 °C
(kcal/mol)

Populatio
n at 25 °C
(%)

Relative
Free
Energy at
-189.3 °C
(kcal/mol)

Populatio
n at
-189.3 °C
(%)

1a C1 0.26 0.32 34.6 0.00 66.4

1b C1 0.00 0.00 50.8 0.25 33.6

1c C1 0.77 0.77 9.0 0.77 0.0

1d Cs 1.01 1.01 5.0 1.01 0.0

1e C1 0.90 0.90 6.2 0.90 0.0

1f Cs 1.57 1.57 1.6 1.57 0.0

Table 2: Calculated Relative Free Energies of cis-Cyclononene Conformers (ab initio HF/6-

311G)*[2]
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Conformer Symmetry
Relative Free
Energy at 25 °C
(kcal/mol)

Relative Free
Energy at -189.3 °C
(kcal/mol)

1a C1 0.00 0.00

1b C1 0.82 1.00

1d Cs 1.51 1.74

1f Cs 1.74 2.25

Energy Barriers for Conformational Interconversion
Dynamic NMR spectroscopy has been instrumental in determining the energy barriers for the

interconversion between the major and minor conformations of cis-cyclononene. Line-shape

analysis of the variable-temperature 13C NMR spectra yielded the following free-energy

barriers at -183.1 °C[1][4]:

Major to Minor Conformation: 4.28 ± 0.15 kcal/mol

Minor to Major Conformation: 4.18 ± 0.15 kcal/mol

A separate, higher energy process was observed in the 1H NMR spectrum, attributed to the

slowing of the exchange of geminal hydrogen positions, with a free-energy barrier of 8.05 ± 0.2

kcal/mol at -102.3 °C.[1][4]

Conformational Analysis of trans-Cyclononene
Detailed experimental and computational data specifically for the conformations of trans-

cyclononene are less abundant in the literature compared to its cis isomer. However, general

principles of cycloalkene stability and studies on other medium-ring trans-cycloalkenes, such as

trans-cyclooctene, provide valuable insights.

The increased strain in trans-cyclononene is primarily due to transannular strain, where atoms

on opposite sides of the ring are forced into close proximity, and torsional strain from the

twisted double bond. To alleviate this strain, the ring adopts a highly puckered, non-planar

conformation. While specific conformers for trans-cyclononene have not been as exhaustively
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characterized as for the cis isomer, it is expected to exist in a chiral, twisted conformation. For

comparison, trans-cyclooctene, the smallest stable trans-cycloalkene, predominantly adopts a

"crown" conformation.[1] It is plausible that trans-cyclononene adopts a similar, albeit more

flexible, twisted chair-chair or related conformation.[5]

Experimental and Computational Protocols
The determination of the conformational landscape of cyclononene isomers relies on a

synergistic approach combining experimental spectroscopic techniques and theoretical

calculations.

Dynamic Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To determine the populations of different conformers at various temperatures and to

calculate the energy barriers for their interconversion.

Methodology:

Sample Preparation: A solution of the cyclononene isomer is prepared in a low-freezing

point solvent, such as a mixture of CHFCl2 and CHF2Cl, to allow for measurements at very

low temperatures.

Data Acquisition:1H and 13C NMR spectra are acquired over a wide range of temperatures,

typically from room temperature down to the solvent's freezing point. A high-field NMR

spectrometer is used to achieve optimal signal dispersion.

Line-Shape Analysis: The rate constants for the conformational exchange processes at

different temperatures are determined by analyzing the changes in the spectral line shapes.

This is often achieved by using specialized software (e.g., DNMR) to simulate the spectra

and fit them to the experimental data.[6][7][8][9][10]

Thermodynamic and Kinetic Parameter Calculation:

The relative populations of the conformers are determined by integrating the signals at the

slow-exchange limit. From these populations, the difference in ground-state free energy

(ΔG°) can be calculated.
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The free-energy barrier of activation (ΔG‡) for the interconversion processes is calculated

from the rate constants at different temperatures using the Eyring equation.

X-ray Crystallography
Objective: To determine the precise three-dimensional structure of a cyclononene derivative in

the solid state.

Methodology:

Crystal Growth: Single crystals of a suitable cyclononene derivative of high purity are

grown. This is often the most challenging step and can be achieved through techniques like

slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[2][11]

Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray

diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction

pattern is recorded on a detector.[12][13]

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and the symmetry of the crystal. The positions of the atoms within the unit

cell are determined by solving the phase problem, and the structural model is then refined to

best fit the experimental data.

Computational Chemistry
Objective: To explore the potential energy surface of cyclononene isomers, identify stable

conformers and transition states, and calculate their relative energies and geometric

parameters.

Methodology:

Conformational Search: An initial exploration of the conformational space is performed using

methods like molecular mechanics (e.g., MM3) or stochastic search algorithms to identify a

set of low-energy conformers.[14][15][16]

Geometry Optimization: The geometries of the identified conformers are then optimized

using more accurate quantum mechanical methods, such as ab initio (e.g., Hartree-Fock) or

density functional theory (DFT), with an appropriate basis set (e.g., 6-311G*).[17][18][19]
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Frequency Calculations: Vibrational frequency calculations are performed on the optimized

structures to confirm that they are true energy minima (no imaginary frequencies) and to

calculate thermodynamic properties such as zero-point vibrational energy, enthalpy, and

entropy.

Transition State Search: The transition states connecting the different conformers are located

and their geometries optimized. Frequency calculations are also performed on the transition

state structures to verify that they have exactly one imaginary frequency.

Energy Profile Construction: The relative energies of the conformers and transition states are

used to construct a potential energy profile for the conformational interconversions.

Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts discussed

in this guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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